REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:10])([CH2:6][C:7](=[O:9])[CH3:8])[C:3](=[O:5])[CH3:4].C1C2B3C(CCC2)CCCC3CC1.[Li]>O1CCCC1>[CH3:1][C:2]([CH3:10])([CH2:6][CH:7]([OH:9])[CH3:8])[C:3](=[O:5])[CH3:4] |f:1.2,^1:23|
|
Name
|
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)(CC(C)=O)C
|
Name
|
lithium perhydro-9b-boraphenalylhydride
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
C1CCC2CCCC3CCCC1B23.[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flask is placed
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(C)=O)(CC(C)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |